"Methyl 2-bromo-2-(4-ethylphenyl)acetate chemical properties"
"Methyl 2-bromo-2-(4-ethylphenyl)acetate chemical properties"
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-bromo-2-(4-ethylphenyl)acetate
Executive Summary
Methyl 2-bromo-2-(4-ethylphenyl)acetate is a halogenated ester of significant interest in synthetic organic chemistry. As a member of the α-bromo arylacetate class, it possesses a highly activated α-carbon, rendering it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its predicted chemical properties, robust synthesis strategies, characteristic reactivity, and expected spectroscopic signatures. The insights herein are tailored for researchers, scientists, and drug development professionals, synthesizing data from structurally analogous compounds and fundamental chemical principles to provide a predictive but thorough profile. We will explore its utility as a building block, detailing the mechanistic basis for its reactivity and providing actionable protocols for its synthesis and handling.
The Strategic Importance of α-Bromo Arylacetates in Synthesis
The introduction of a bromine atom at the alpha (α) position to an ester carbonyl group dramatically enhances the chemical reactivity of that position.[1] These α-bromo esters are powerful electrophiles, making them ideal substrates for nucleophilic substitution reactions (SN2).[2] This reactivity is the cornerstone of their utility, allowing for the facile introduction of new functional groups and the formation of critical carbon-carbon and carbon-heteroatom bonds.[1]
In the context of drug discovery and materials science, compounds like Methyl 2-bromo-2-(4-ethylphenyl)acetate serve as key building blocks. The 4-ethylphenyl moiety offers a lipophilic handle that can be crucial for modulating pharmacokinetic properties in pharmaceutical candidates, while the reactive α-bromo ester function provides a direct attachment point for constructing more elaborate structures.[3]
Predicted Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can accurately predict its core properties based on its structure and comparison with close analogs.
Calculated Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| IUPAC Name | methyl 2-bromo-2-(4-ethylphenyl)acetate |
| Predicted Physical State | Colorless to pale yellow liquid or low-melting solid at STP |
| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, THF); Insoluble in water |
The prediction of a liquid or low-melting solid state is based on analogs such as methyl 2-bromo-2-phenylacetate (Boiling Point: 90-92 °C at 0.5 mmHg) and the solid nature of some substituted phenylacetates.[4]
Synthesis Strategies: A Tale of Two Pathways
The synthesis of α-bromo esters is a well-established field, dominated by two primary and reliable strategies: the Hell-Volhard-Zelinsky (HVZ) reaction on the parent carboxylic acid followed by esterification, and the more direct α-bromination of the corresponding ester.[5]
Route A: The Hell-Volhard-Zelinsky (HVZ) Approach
This classic method involves the α-bromination of a carboxylic acid, which is then converted to the desired ester. The key is the in situ formation of an acyl bromide, which, unlike the carboxylic acid, readily enolizes to allow for electrophilic attack by bromine.[2]
Experimental Protocol: HVZ and Esterification
-
Activation & Bromination: To a stirred solution of 2-(4-ethylphenyl)acetic acid (1.0 eq) in a suitable solvent (e.g., CCl₄ or neat), add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 eq).
-
Causality: PBr₃ converts the carboxylic acid to the more reactive acyl bromide, which is essential for the subsequent enolization step.[2]
-
-
Slowly add bromine (Br₂, 1.1 eq) to the reaction mixture at room temperature. The reaction is often initiated by gentle heating or light.
-
Heat the mixture to reflux (approx. 80-90°C) until the evolution of HBr gas ceases and the red color of bromine dissipates.
-
Work-up & Isolation: Cool the reaction mixture. Carefully quench any remaining PBr₃ with water. Extract the α-bromo acid into an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Esterification: Dissolve the crude 2-bromo-2-(4-ethylphenyl)acetic acid in an excess of methanol (CH₃OH). Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Heat the mixture to reflux for 4-6 hours.
-
Final Purification: After cooling, neutralize the excess acid, remove the methanol under reduced pressure, and perform a standard aqueous work-up. The final product can be purified by vacuum distillation or column chromatography.
Route B: Direct Ester Bromination
A more atom-economical approach is the direct bromination of the precursor ester, Methyl 2-(4-ethylphenyl)acetate. This method typically employs N-Bromosuccinimide (NBS) as the bromine source, often with a radical initiator.[6]
Experimental Protocol: Direct Bromination
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve Methyl 2-(4-ethylphenyl)acetate (1.0 eq) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[6]
-
Causality: The initiator generates radicals that abstract the α-hydrogen, forming an enolate-like radical intermediate that is then attacked by the bromine from NBS.
-
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp (or use thermal initiation) for 12-24 hours, monitoring the reaction by TLC or GC-MS. The solid succinimide byproduct will float to the top as the reaction proceeds.
-
Work-up and Purification: Cool the mixture to room temperature and filter off the succinimide. Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting oil by vacuum distillation.
Chemical Reactivity and Mechanistic Insights
The synthetic power of Methyl 2-bromo-2-(4-ethylphenyl)acetate stems from the high reactivity of the C-Br bond in SN2 reactions. The adjacent ester carbonyl and phenyl ring both stabilize the transition state, accelerating the rate of substitution compared to a typical alkyl bromide.[2]
This reactivity allows the compound to serve as a versatile precursor to a wide range of derivatives, including:
-
α-Amino Esters: Reaction with ammonia or primary/secondary amines.
-
α-Hydroxy Esters: Hydrolysis using aqueous base.[2]
-
α-Alkoxy Esters: Reaction with alkoxides.
-
Cyanohydrin Esters: Substitution with cyanide (e.g., NaCN or KCN).
-
Reformatsky Reaction: Reaction with zinc and a carbonyl compound to form β-hydroxy esters.[7]
Predicted Spectroscopic Characterization
A full spectroscopic workup is essential for structural confirmation. Based on its structure and data from analogous compounds, the following spectral characteristics are predicted.
| Technique | Predicted Key Features |
| ¹H NMR | δ 7.1-7.4 ppm: Aromatic protons (AA'BB' system, 4H).δ 5.2-5.4 ppm: Methine proton (CH-Br, singlet, 1H).δ 3.7-3.8 ppm: Methyl ester protons (O-CH₃, singlet, 3H).δ 2.6-2.7 ppm: Methylene protons of ethyl group (Ar-CH₂-CH₃, quartet, 2H).δ 1.2-1.3 ppm: Methyl protons of ethyl group (Ar-CH₂-CH₃, triplet, 3H). |
| ¹³C NMR | δ ~168-170 ppm: Ester Carbonyl (C=O).δ ~125-145 ppm: Aromatic carbons (4 signals expected due to symmetry).δ ~53 ppm: Methyl ester carbon (O-CH₃).δ ~45-50 ppm: α-Carbon (CH-Br).δ ~28 ppm: Methylene carbon of ethyl group (-CH₂-).δ ~15 ppm: Methyl carbon of ethyl group (-CH₃). |
| IR (Infrared) | ~1740-1755 cm⁻¹: Strong C=O stretch (ester).~1150-1250 cm⁻¹: C-O stretch.~2900-3000 cm⁻¹: C-H stretches (aliphatic & aromatic).~1600, 1450 cm⁻¹: C=C stretches (aromatic ring).~600-700 cm⁻¹: C-Br stretch. |
| Mass Spec (EI) | M⁺ at m/z 256 & 258: Molecular ion peaks with ~1:1 intensity ratio, characteristic of a single bromine atom.Key Fragments: Loss of •Br (m/z 177), loss of •CO₂CH₃ (m/z 197/199), tropylium-like ion from ethylphenyl group (m/z 105). |
Applications in Research and Drug Development
The primary application of Methyl 2-bromo-2-(4-ethylphenyl)acetate is as a sophisticated chemical intermediate. Its structural motifs are relevant in several areas:
-
Pharmaceutical Synthesis: It is an ideal starting material for building non-steroidal anti-inflammatory drugs (NSAIDs) analogs, neurological agents, and other bioactive molecules where an ethylphenyl group and a functionalized acetic acid side chain are desired.[8]
-
Agrochemicals: The structure can be incorporated into novel herbicides and fungicides.
-
Materials Science: It can be used to synthesize specialized polymers and functional materials where the ethylphenyl group can tune physical properties.[3]
Safety, Handling, and Storage
As with all α-halo esters, Methyl 2-bromo-2-(4-ethylphenyl)acetate must be handled with extreme care. Based on safety data for compounds like methyl bromoacetate and ethyl bromoacetate, it should be presumed to be highly toxic, corrosive, and a potent lachrymator (tear-inducing agent).[9][10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]
-
Handling: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9] Use spark-proof tools and avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10] It is incompatible with strong acids, strong bases, and oxidizing agents.[11][13]
-
First Aid:
-
Inhalation: Move to fresh air immediately. Seek urgent medical attention.[14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek urgent medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek urgent medical attention.[12]
-
References
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- 181300-41-4|Methyl 2-(4-bromo-2-ethyl-6-methylphenyl)
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- SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
- A Head-to-Head Battle for Alpha-Bromo Esters: Hell-Volhard-Zelinsky vs.
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- Ethanone, 2-bromo-1-(4-methylphenyl)- - the NIST WebBook. NIST WebBook.
- 2-bromo-4-methylpropiophenone: properties, applications and safety - ChemicalBook. (2023, October 17). ChemicalBook.
- Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane - Doc Brown. Doc Brown's Chemistry.
- Application Notes and Protocols: Ethyl 2-(2-bromo-6-formylphenoxy)acetate in Medicinal Chemistry - Benchchem. Benchchem.
- 2-Bromoethyl acetate(927-68-4) IR Spectrum - ChemicalBook. ChemicalBook.
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